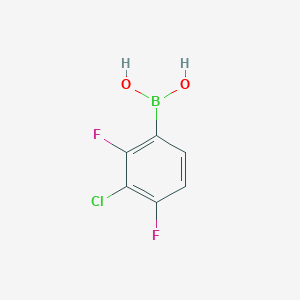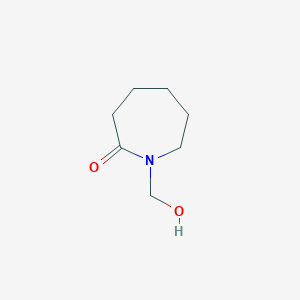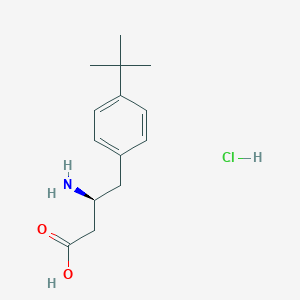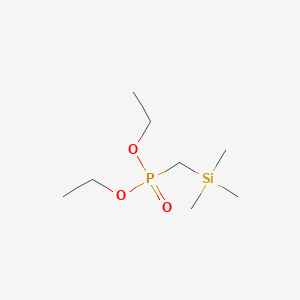
Ácido 3-cloro-2,4-difluorofenilborónico
Descripción general
Descripción
Synthesis Analysis
3-Chloro-2,4-difluorophenylboronic acid can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. A practical synthesis approach involves starting from 2,4-difluoro-3-chlororobenzoic acid, followed by steps such as nitration, esterification, and reduction, leading to an overall yield of around 70% (Zhang et al., 2020). This method is noted for its improved yield and controllable reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid has been investigated through various spectroscopic techniques. Analysis typically involves infrared and Raman spectroscopy, which help in understanding the vibrational modes of the molecule (Kurt et al., 2009). These studies provide insights into the conformations and stability of the molecule.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Los ácidos borónicos, incluido el ácido 3-cloro-2,4-difluorofenilborónico, se utilizan ampliamente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para formar enlaces carbono-carbono.
Síntesis de derivados de biarilo
El ácido 3,4-difluorofenilborónico, un compuesto similar, se puede utilizar para preparar derivados de biarilo fluorados a través de la reacción de acoplamiento cruzado de Suzuki con haluros de arilo y heteroarilo .
Reacciones de adición asimétrica catalizadas por rodio
Otra aplicación de compuestos similares se encuentra en las reacciones de adición asimétrica catalizadas por rodio . Este tipo de reacción se utiliza para crear moléculas quirales, que son importantes en muchas áreas de la química, incluidos los productos farmacéuticos.
Reacción de acoplamiento cruzado oxidativo catalizada por paladio
Compuestos como el ácido 3-cloro-4-fluorofenilborónico se pueden utilizar en reacciones de acoplamiento cruzado oxidativo catalizadas por paladio . Esta reacción se utiliza para formar enlaces carbono-carbono, similar a la reacción de Suzuki-Miyaura.
Síntesis de fluorodiarilmetanoles
El ácido 3-cloro-4-fluorofenilborónico se puede utilizar para sintetizar flurodiarilmetanoles reaccionando con aldehídos aromáticos utilizando un catalizador de níquel .
Cierre de grupo terminal
El ácido 2,4-difluorofenilborónico, un compuesto similar, se puede utilizar para el cierre de grupo terminal . Este proceso se utiliza en la química de polímeros para controlar las propiedades del polímero resultante.
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3-Chloro-2,4-difluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s also important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by its chemical properties and the specific conditions under which it is used.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can lead to the formation of fluorinated biaryl derivatives .
Action Environment
The action of 3-Chloro-2,4-difluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is typically used under mild and functional group tolerant reaction conditions . It’s also important to note that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)





![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)

